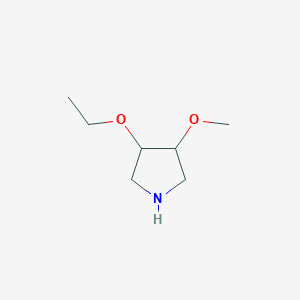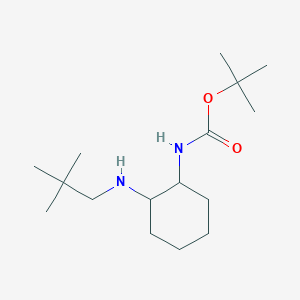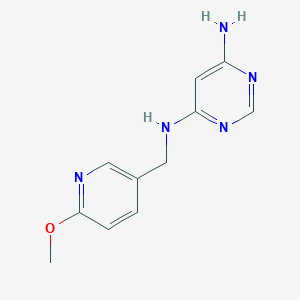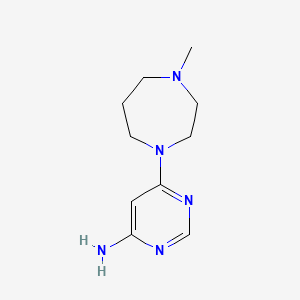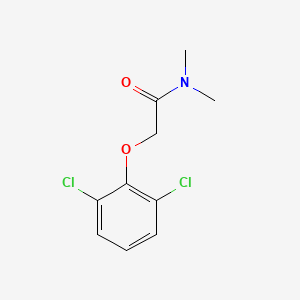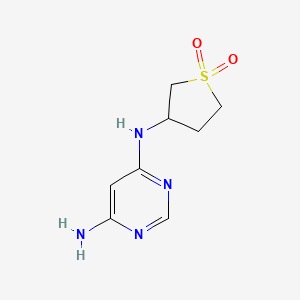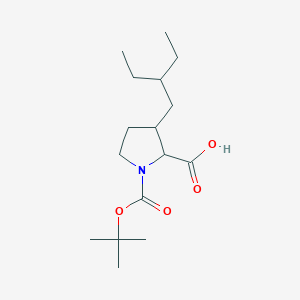![molecular formula C10H9NO2S B1470016 1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1515969-56-8](/img/structure/B1470016.png)
1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that both thiophene and indole derivatives, which share structural similarities with this compound, have been reported to bind with high affinity to multiple receptors . These interactions can lead to a variety of biological effects, making these compounds a potential class of biologically active compounds .
Mode of Action
Similar compounds, such as thiophene and indole derivatives, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as thiophene and indole derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds, such as thiophene and indole derivatives, have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses. This compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant enzymes or downregulate pro-inflammatory cytokines, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding may result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also affect its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its role in regulating cellular processes, such as gene expression and metabolic pathways .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h1-4,6-7H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOKOIOYVFUQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469933.png)

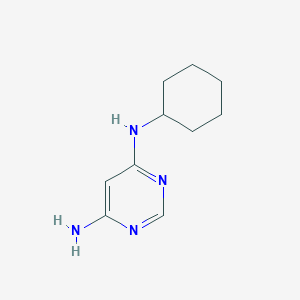
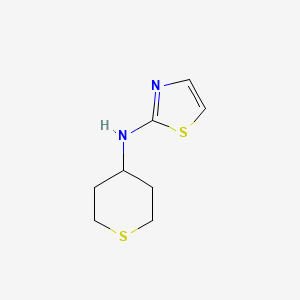
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
